molecular formula C28H22N4O B13737129 4-(4-(Dimethylamino)phenyl)-3-methyl-1-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one CAS No. 1016225-51-6

4-(4-(Dimethylamino)phenyl)-3-methyl-1-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one

Cat. No.: B13737129
CAS No.: 1016225-51-6
M. Wt: 430.5 g/mol
InChI Key: UJXZIGHCBOGBSB-UHFFFAOYSA-N
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Description

4-(4-(Dimethylamino)phenyl)-3-methyl-1-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one is a complex organic compound that belongs to the class of pyrazolo[4,3-e]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Dimethylamino)phenyl)-3-methyl-1-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one typically involves multi-step reactions starting from readily available starting materials. One common approach involves the condensation of 5-amino-3-methyl-1-phenyl-1H-pyrazole with azlactones under solvent-free conditions with heating to form tetrahydro-1H-pyrazolo[3,4-b]pyridines. These intermediates are then converted to the target compound by reacting with phosphorus oxychloride (POCl3) in the presence of air .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Dimethylamino)phenyl)-3-methyl-1-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or sulfonating agents like sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biological probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 4-(4-(Dimethylamino)phenyl)-3-methyl-1-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(Dimethylamino)phenyl)-3-methyl-1-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of a dimethylamino group and a pyrazolo[4,3-e]pyridine scaffold sets it apart from other similar compounds.

Properties

CAS No.

1016225-51-6

Molecular Formula

C28H22N4O

Molecular Weight

430.5 g/mol

IUPAC Name

10-[4-(dimethylamino)phenyl]-12-methyl-14-phenyl-13,14,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,10,12,15-heptaen-8-one

InChI

InChI=1S/C28H22N4O/c1-17-23-24(18-13-15-19(16-14-18)31(2)3)25-26(21-11-7-8-12-22(21)27(25)33)29-28(23)32(30-17)20-9-5-4-6-10-20/h4-16H,1-3H3

InChI Key

UJXZIGHCBOGBSB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC3=C(C(=C12)C4=CC=C(C=C4)N(C)C)C(=O)C5=CC=CC=C53)C6=CC=CC=C6

Origin of Product

United States

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